molecular formula C4H8Cl2O2 B14317595 1-(2,2-Dichloroethoxy)ethan-1-ol CAS No. 108743-23-3

1-(2,2-Dichloroethoxy)ethan-1-ol

Cat. No.: B14317595
CAS No.: 108743-23-3
M. Wt: 159.01 g/mol
InChI Key: NOWISTCUIZRHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dichloroethoxy)ethan-1-ol is an organic compound with the molecular formula C4H8Cl2O2. It is a chloroalkoxy alcohol commonly used as an organic building block in the synthesis of various pharmaceutical compounds . This compound is known for its unique chemical properties and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Dichloroethoxy)ethan-1-ol can be synthesized through the reaction of ethylene oxide with 2,2-dichloroethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylene oxide and 2,2-dichloroethanol are combined in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dichloroethoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,2-Dichloroethoxy)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Dichloroethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Dichloroethoxy)ethan-1-ol is unique due to the presence of two chloro groups, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of more complex molecules .

Properties

CAS No.

108743-23-3

Molecular Formula

C4H8Cl2O2

Molecular Weight

159.01 g/mol

IUPAC Name

1-(2,2-dichloroethoxy)ethanol

InChI

InChI=1S/C4H8Cl2O2/c1-3(7)8-2-4(5)6/h3-4,7H,2H2,1H3

InChI Key

NOWISTCUIZRHBG-UHFFFAOYSA-N

Canonical SMILES

CC(O)OCC(Cl)Cl

Origin of Product

United States

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